molecular formula C11H15BFNO2 B1315042 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 458532-86-0

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1315042
CAS No.: 458532-86-0
M. Wt: 223.05 g/mol
InChI Key: PCLMNCBIXQQRMB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative with the molecular formula C₁₂H₁₆BFNO₂ (exact mass: 273.11 g/mol). This compound features a fluorine substituent at the 2-position of the pyridine ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science . The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and stability. The compound is typically a colorless solid with moderate solubility in polar organic solvents (e.g., dichloromethane, ethanol) .

Properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLMNCBIXQQRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476681
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-86-0
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-86-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

General Synthetic Approach

The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine generally follows a transition-metal catalyzed borylation of a halogenated fluoropyridine precursor, most commonly a bromopyridine or chloropyridine derivative. The key step is the installation of the boronic ester group via a palladium- or nickel-catalyzed reaction with bis(pinacolato)diboron.

Typical reaction scheme:

$$
\text{2-Fluoro-4-halopyridine} + \text{B}2\text{pin}2 \xrightarrow[\text{base}]{\text{Pd or Ni catalyst}} \text{2-Fluoro-4-(pinacolboronate)pyridine}
$$

Detailed Reaction Conditions

Parameter Typical Conditions Notes
Starting material 2-Fluoro-4-bromopyridine or 2-fluoro-4-chloropyridine Commercially available or synthesized via halogenation
Borylating agent Bis(pinacolato)diboron (B2pin2) Stable, widely used boron source
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or Ni-based catalysts Pd catalysts preferred for higher yields
Base Potassium acetate (KOAc), potassium carbonate (K2CO3) Facilitates transmetalation step
Solvent 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) Anhydrous solvents improve yield
Temperature 80–100 °C Elevated temperature promotes reaction
Reaction time 12–24 hours Monitored by TLC or HPLC

Representative Procedure

  • In a dry reaction vessel under inert atmosphere (argon or nitrogen), 2-fluoro-4-bromopyridine (1 equiv) is combined with bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (2–5 mol%).
  • Anhydrous 1,4-dioxane is added as solvent.
  • The mixture is heated at 90 °C for 16 hours with stirring.
  • After completion (monitored by TLC or LC-MS), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography or recrystallization to yield this compound as a white to pale yellow solid.

Research Findings and Optimization

Catalyst and Base Effects

  • Pd(dppf)Cl2 has been shown to provide higher yields and cleaner reactions compared to Pd(PPh3)4 due to better stability and ligand effects.
  • Potassium acetate is preferred over stronger bases like potassium tert-butoxide to avoid deborylation or side reactions.
  • Nickel catalysts can be used but often require higher temperatures and longer reaction times.

Solvent Influence

  • Polar aprotic solvents such as DMF and THF improve solubility of reagents and catalyst activity.
  • 1,4-Dioxane is commonly used due to its high boiling point and compatibility with the catalyst system.

Scale-Up Considerations

  • Continuous flow reactors have been explored to improve heat and mass transfer, leading to better control over reaction parameters and higher reproducibility.
  • Automated systems reduce batch-to-batch variability and improve safety when handling reactive intermediates.

Data Table: Summary of Preparation Parameters and Yields

Entry Halopyridine Starting Material Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 2-Fluoro-4-bromopyridine Pd(dppf)Cl2 (3 mol%) KOAc 1,4-Dioxane 90 16 85–90 Standard conditions
2 2-Fluoro-4-chloropyridine Pd(PPh3)4 (5 mol%) KOAc THF 100 24 70–75 Longer time, lower yield
3 2-Fluoro-4-bromopyridine NiCl2(dppp) (5 mol%) K2CO3 DMF 100 24 65–70 Ni catalyst, harsher conditions
4 2-Fluoro-4-bromopyridine Pd(dppf)Cl2 (2 mol%) KOAc 1,4-Dioxane 90 12 88 Optimized for scale-up

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions : The compound serves as a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or pseudohalides. The presence of the dioxaborolane moiety enhances the reactivity of the compound, facilitating the synthesis of complex organic molecules .

Building Block for Complex Molecules : Its ability to participate in various coupling reactions makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals. Researchers have successfully used it to develop new compounds with potential biological activity .

Pharmaceutical Development

Drug Discovery : In pharmaceutical chemistry, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized to synthesize intermediates that are crucial for developing new drugs. Its incorporation into drug design can enhance the pharmacokinetic properties of pharmaceutical candidates by improving solubility and bioavailability .

Targeted Synthesis : The compound's reactivity allows for the targeted synthesis of bioactive molecules. For example, it has been used to create novel inhibitors for various biological targets through strategic modifications that enhance efficacy and selectivity .

Material Science

Polymer Development : In material science, this compound is employed in the synthesis of advanced materials. It contributes to the development of polymers with improved electrical properties and thermal stability. The incorporation of boron-containing units can enhance the mechanical properties of these materials, making them suitable for applications in electronics and coatings .

Nanomaterials : Research has indicated that derivatives of this compound can be used in creating nanostructured materials with unique optical and electronic properties. These materials have potential applications in sensors and energy storage devices .

Agricultural Chemistry

Agrochemical Formulations : The compound plays a role in developing agrochemicals such as pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it a valuable component in formulating products that target specific pests or diseases while minimizing environmental impact .

Sustainable Practices : By improving the effectiveness of agrochemicals at lower concentrations, this compound supports sustainable agricultural practices by reducing chemical usage and associated environmental risks .

Analytical Chemistry

Detection Methods : In analytical chemistry, this compound is utilized to improve detection methods for various analytes. Its unique chemical properties allow for enhanced sensitivity and specificity in analytical techniques such as chromatography and mass spectrometry .

Quality Control : The compound aids in quality control processes by serving as a standard reference material for calibrating analytical instruments. This ensures accurate quantification of active ingredients in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves:

    Activation of the Boronic Ester: The boronic ester group is activated by a base, forming a boronate complex.

    Transmetalation: The activated boronate complex undergoes transmetalation with a palladium catalyst.

    Reductive Elimination: The final step involves reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares structural analogs of the target compound, focusing on substituent position, electronic effects, and applications:

Compound Name Molecular Formula Substituent Position (Pyridine) Key Properties/Applications Reference ID
2-Fluoro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine (Target) C₁₂H₁₆BFNO₂ 2-F, 4-boronate Suzuki coupling precursor; moderate solubility in organic solvents
3-Fluoro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine C₁₂H₁₆BFNO₂ 3-F, 4-boronate Altered regioselectivity in cross-coupling due to meta-fluorine orientation
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 2-CF₃, 4-boronate Stronger electron-withdrawing CF₃ group enhances oxidative stability; higher molecular weight (273.06 g/mol)
2-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine C₁₁H₁₆BFNO₂ 2-F, 5-boronate Reduced steric hindrance; potential for ortho-directed coupling reactions
5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine C₁₄H₂₀BClNO₄ 5-Cl, 2,3-OMe, 4-boronate Enhanced solubility due to methoxy groups; used in heterocyclic drug synthesis

Reactivity and Stability

  • Electronic Effects : The fluorine substituent at the 2-position (para to the boronate group) deactivates the pyridine ring, reducing reactivity toward electrophilic substitution but enhancing stability in storage . In contrast, trifluoromethyl-substituted analogs (e.g., 2-CF₃, 4-boronate) exhibit greater oxidative stability due to the strong electron-withdrawing nature of CF₃ .
  • Suzuki-Miyaura Coupling : The target compound’s 4-boronate position facilitates coupling with aryl halides at the 4-position of pyridine. Comparatively, 3-fluoro-4-boronate analogs may exhibit lower coupling efficiency due to steric clashes .
  • Hydrolytic Stability : Boronate esters with electron-withdrawing groups (e.g., CF₃, F) demonstrate slower hydrolysis rates in aqueous environments compared to alkyl-substituted variants .

Biological Activity

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. The molecular formula is C13H18BF2O3C_{13}H_{18}BF_2O_3, and it has a molecular weight of approximately 273.09 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances lipophilicity and can influence binding affinity to biological targets. The dioxaborolane group is known for its role in cross-coupling reactions in organic synthesis and may also facilitate interactions with biomolecules.

Pharmacological Profiles

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .
  • Anti-inflammatory Effects : In vitro assays have indicated that this compound can reduce pro-inflammatory cytokine production in activated microglial cells. This suggests potential applications in neuroinflammatory conditions .

Toxicity and Safety

Preliminary toxicity assessments have indicated that this compound exhibits low acute toxicity in animal models. In studies where doses were administered up to 2000 mg/kg in mice, no significant adverse effects were observed .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of pyridine derivatives on cancer cell lines. The results showed that one derivative with structural similarities to this compound exhibited potent anticancer activity with an IC50 value of 9 μM against MDA-MB-231 cells. This finding highlights the potential of this class of compounds as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another study focused on neuroinflammation, compounds derived from the dioxaborolane framework were tested for their ability to modulate inflammatory responses in BV2 microglial cells. The results indicated a significant reduction in IL-6 and TNF-alpha production upon treatment with these compounds . This suggests that modifications to the dioxaborolane structure could lead to new anti-inflammatory drugs.

Data Tables

Activity Cell Line/Model IC50 (μM) Reference
Anticancer ActivityMDA-MB-2319
Anti-inflammatoryBV2 Microglial CellsN/A
Acute ToxicityKunming Mice (2000 mg/kg)No adverse effects

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (HPLC)
Suzuki-MiyauraPd(PPh₃)₄, KOAc75–85≥98%
Direct C–H Borylation[Ir(COD)OMe]₂, dtbpy60–70≥95%

Basic: What spectroscopic techniques confirm the structure of this compound?

Key techniques include:

  • ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester .
  • ¹⁹F NMR : A singlet near δ -110 to -115 ppm indicates the fluorine substituent .
  • X-ray Crystallography : Resolve bond lengths (B–O ~1.36 Å, B–C ~1.57 Å) and verify substitution patterns using programs like SHELXL or OLEX2 .
  • High-Resolution Mass Spectrometry (HRMS) : Match the exact mass (calculated for C₁₁H₁₅BFNO₂: 223.1179 g/mol) .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies assess:

  • Thermodynamic Feasibility : Calculate Gibbs free energy (ΔG) for transmetallation steps in Suzuki-Miyaura coupling .
  • Electronic Effects : Fluorine’s electron-withdrawing nature lowers the LUMO energy of the pyridine ring, enhancing electrophilicity at the boron center .
  • Steric Maps : Analyze spatial hindrance from the tetramethyl dioxaborolane group to optimize ligand design for catalytic systems .

Advanced: What strategies resolve contradictions in crystallographic data for boron-containing compounds?

  • Disorder Modeling : Use SHELXL ’s PART instruction to refine disordered boron-oxygen moieties .
  • Twinned Data Refinement : Apply OLEX2 ’s twin refinement module for crystals with pseudo-symmetry .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Example : A study resolved discrepancies in B–O bond lengths by re-refining data with anisotropic displacement parameters for boron .

Basic: How to purify this compound effectively?

  • Column Chromatography : Use silica gel with hexane/EtOAc (4:1) for baseline separation of boronate esters.
  • Recrystallization : Dissolve in hot toluene, then cool to -20°C for crystalline product (mp: 98–102°C) .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) for ≥99% purity .

Advanced: How does fluorine substitution impact electronic properties and reactivity?

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the boron center, accelerating transmetallation in Suzuki couplings .
  • Steric Influence : The 2-fluoro group minimally hinders the boron moiety, preserving catalytic activity in Pd-mediated reactions .
  • Stability : Fluorine enhances hydrolytic stability compared to non-fluorinated analogs, as shown by kinetic studies in aqueous THF (t₁/₂ > 24 hrs at pH 7) .

Advanced: What are the challenges in characterizing air-sensitive intermediates during synthesis?

  • Glovebox Techniques : Handle intermediates under inert atmosphere (N₂/Ar) to prevent boronate hydrolysis .
  • Low-Temperature NMR : Acquire ¹¹B NMR spectra at -40°C to stabilize reactive species .
  • In Situ IR Monitoring : Track B–O stretching vibrations (~1350 cm⁻¹) to confirm intermediate formation .

Basic: How to validate synthetic yields when scaling up reactions?

  • Internal Standards : Add 1,3,5-trimethoxybenzene to reaction mixtures for GC-MS quantification .
  • Kinetic Profiling : Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc) and optimize stirring rates for mass transfer in large batches .

Advanced: Can this compound undergo further functionalization via C–H activation?

Yes, directed ortho-borylation is feasible:

  • Iridium Catalysis : Use [Ir(OMe)(COD)]₂ with 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) to install a second boronate group at the 5-position .
  • Photoredox Methods : Apply Ru(bpy)₃²⁺ under blue light to achieve radical borylation at room temperature .

Basic: What safety precautions are critical when handling this compound?

  • Air Sensitivity : Store under argon at 2–8°C .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as boronates may release HF upon decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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